molecular formula C13H22N2 B6897755 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine

1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine

Cat. No.: B6897755
M. Wt: 206.33 g/mol
InChI Key: XJOLRPIGFLFUIG-UHFFFAOYSA-N
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Description

1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine is a complex organic compound that features a unique structure combining a piperidine ring, a pyrrolidine ring, and a butynyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a butynyl halide, followed by the introduction of a pyrrolidine ring through nucleophilic substitution. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to alkenes or alkanes.

    Substitution: Introduction of functional groups such as halides, alkyl groups, or hydroxyl groups.

Scientific Research Applications

1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    1-But-2-ynyl-3-piperidin-1-ylpyrrolidine: Similar structure but with the positions of the piperidine and pyrrolidine rings swapped.

    1-But-2-ynyl-3-morpholin-1-ylpiperidine: Contains a morpholine ring instead of a pyrrolidine ring.

    1-But-2-ynyl-3-pyrrolidin-1-ylmorpholine: Combines a butynyl group with both pyrrolidine and morpholine rings.

Uniqueness: 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-but-2-ynyl-3-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-2-3-8-14-9-6-7-13(12-14)15-10-4-5-11-15/h13H,4-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLRPIGFLFUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1CCCC(C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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